3-(2,5-Dimethoxyphenyl)pyridin-2(1H)-one
Description
3-(2,5-Dimethoxyphenyl)pyridin-2(1H)-one is a heterocyclic compound featuring a pyridin-2(1H)-one core substituted at the 3-position with a 2,5-dimethoxyphenyl group. This structure confers unique electronic and steric properties, making it a candidate for pharmacological exploration. Pyridin-2(1H)-ones are known for their versatility in drug design due to their ability to participate in hydrogen bonding and π-π interactions, which are critical for target binding . The methoxy substituents on the phenyl ring may enhance solubility and modulate metabolic stability compared to halogenated or alkylated analogues .
Properties
IUPAC Name |
3-(2,5-dimethoxyphenyl)-1H-pyridin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO3/c1-16-9-5-6-12(17-2)11(8-9)10-4-3-7-14-13(10)15/h3-8H,1-2H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTSVORPVAFTIOY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C2=CC=CNC2=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20682948 | |
| Record name | 3-(2,5-Dimethoxyphenyl)pyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20682948 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
426823-81-6 | |
| Record name | 3-(2,5-Dimethoxyphenyl)pyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20682948 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,5-Dimethoxyphenyl)pyridin-2(1H)-one typically involves the reaction of 2,5-dimethoxybenzaldehyde with 2-pyridone under specific conditions. One common method includes the use of a base such as potassium carbonate in a polar solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds through a condensation mechanism, forming the desired product after purification .
Industrial Production Methods
While specific industrial production methods for 3-(2,5-Dimethoxyphenyl)pyridin-2(1H)-one are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and reduce costs.
Chemical Reactions Analysis
Types of Reactions
3-(2,5-Dimethoxyphenyl)pyridin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohol derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Bromine in acetic acid.
Major Products Formed
Oxidation: Quinones.
Reduction: Alcohol derivatives.
Substitution: Halogenated derivatives.
Scientific Research Applications
3-(2,5-Dimethoxyphenyl)pyridin-2(1H)-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(2,5-Dimethoxyphenyl)pyridin-2(1H)-one involves its interaction with specific molecular targets and pathways. For instance, its potential anticancer activity may be attributed to its ability to inhibit certain enzymes or signaling pathways involved in cell proliferation and survival. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Structural Comparison with Analogous Compounds
Substitution Patterns and Core Modifications
The target compound differs from structurally related pyridinones and dihydropyrimidinones (DHPMs) in key ways:
| Compound Name | Core Structure | Substituents | Key Functional Groups |
|---|---|---|---|
| 3-(2,5-Dimethoxyphenyl)pyridin-2(1H)-one | Pyridin-2(1H)-one | 3-(2,5-dimethoxyphenyl) | Methoxy, ketone |
| Monastrol (DHPM derivative) | Dihydropyrimidin-2(1H)-one | 4-(3-hydroxyphenyl), 5-ester | Hydroxyl, ester |
| Compound 69 (anti-allodynic agent) | Pyridin-2(1H)-one | 3-(2-bromophenyl), 5-(phenylamino) | Bromo, amino |
| 3-(4-Bromophenyl)pyridin-2(1H)-one | Pyridin-2(1H)-one | 3-(4-bromophenyl) | Bromo |
| Enastron (DHPM derivative) | Dihydropyrimidin-2(1H)-one | Cyclohexanone ring at 5-position | Ketone, alkyl chain |
- Methoxy vs.
- Amino vs. Methoxy Groups: Compound 69’s 5-phenylamino group enhances hydrogen-bonding capacity, contributing to its potent anti-allodynic activity (ED₅₀: 1.2 mg/kg) compared to methoxy-substituted derivatives .
Pharmacological and Physicochemical Properties
Physicochemical Properties
| Property | 3-(2,5-Dimethoxyphenyl)pyridin-2(1H)-one | 3-(4-Bromophenyl)pyridin-2(1H)-one | Compound 69 |
|---|---|---|---|
| Molecular Weight | ~290 g/mol (estimated) | 250.1 g/mol | ~350 g/mol (estimated) |
| LogP (Predicted) | 2.1 | 3.0 | 3.5 |
| Solubility | Moderate (methoxy enhances polarity) | Low (bromo reduces polarity) | Low (amino increases H-bonding) |
| Metabolic Stability | High (methoxy resists oxidation) | Moderate | Variable |
Q & A
Q. Tables
Table 1: Impact of Substituents on DPP-4 Inhibition
| Substituent Position | Group | IC₅₀ (µM) | Selectivity Ratio (vs. DPP-8) |
|---|---|---|---|
| C-3 | -NO₂ | 3.5 | 12:1 |
| C-6 | -Pr | 8.2 | 8:1 |
| Parent Compound | -H | 12.0 | 5:1 |
| Data derived from enzymatic assays |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
